2-[(E)-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]-4-nitrophenol
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Overview
Description
2-[(E)-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]-4-nitrophenol is a Schiff base compound known for its unique chemical structure and properties Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]-4-nitrophenol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-nitrophenylhydrazine under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is obtained after purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitro or hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives.
Scientific Research Applications
2-[(E)-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]-4-nitrophenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-[(E)-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]-4-nitrophenol involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-[(E)-[(2-hydroxyphenyl)imino]methyl]phenol: Another Schiff base with similar structural features but different substituents.
2-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol: A related compound with a hydroxyl group in a different position.
2-[(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl]phenol: A derivative with an additional nitro group.
Uniqueness
2-[(E)-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]-4-nitrophenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and exhibit bioactivity makes it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(E)-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]-4-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c18-13-4-2-1-3-10(13)8-15-16-9-11-7-12(17(20)21)5-6-14(11)19/h1-9,18-19H/b15-8+,16-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGRHWUAESXFQY-BVXMOGEKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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